GLUT inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

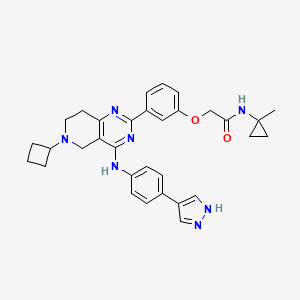

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H35N7O2 |

|---|---|

Molecular Weight |

549.7 g/mol |

IUPAC Name |

2-[3-[6-cyclobutyl-4-[4-(1H-pyrazol-4-yl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl]phenoxy]-N-(1-methylcyclopropyl)acetamide |

InChI |

InChI=1S/C32H35N7O2/c1-32(13-14-32)38-29(40)20-41-26-7-2-4-22(16-26)30-36-28-12-15-39(25-5-3-6-25)19-27(28)31(37-30)35-24-10-8-21(9-11-24)23-17-33-34-18-23/h2,4,7-11,16-18,25H,3,5-6,12-15,19-20H2,1H3,(H,33,34)(H,38,40)(H,35,36,37) |

InChI Key |

IXZVJTRRPOHKJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)NC(=O)COC2=CC=CC(=C2)C3=NC4=C(CN(CC4)C5CCC5)C(=N3)NC6=CC=C(C=C6)C7=CNN=C7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GLUT Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose transporters (GLUTs) are a family of membrane proteins that facilitate the transport of glucose across the plasma membrane. Upregulation of GLUTs, particularly GLUT1 and GLUT3, is a well-established hallmark of many cancer types, enabling the high glycolytic rate required for rapid tumor growth and proliferation, a phenomenon known as the Warburg effect.[1][2] This dependency on glucose metabolism presents a promising therapeutic window for the development of targeted anticancer agents. GLUT inhibitor-1 is a potent and orally active small molecule inhibitor of glucose transporters, specifically targeting GLUT1 and GLUT3, making it a subject of significant interest in cancer research and drug development.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its primary effect by directly inhibiting the glucose transport activity of GLUT1 and GLUT3.[3][4] This competitive inhibition restricts the cellular uptake of glucose, leading to a state of metabolic stress and creating an "energetic gap" within cancer cells.[5] By disrupting the primary fuel source for glycolysis, this compound effectively hinders the production of ATP and essential biosynthetic precursors necessary for cell growth, proliferation, and survival.

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified through various in vitro studies, primarily by determining its half-maximal inhibitory concentration (IC50) against its target transporters and in different cancer cell lines.

| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Condition | Reference |

| This compound | GLUT1 | 242 | Not specified | [3][4] |

| GLUT3 | 179 | Not specified | [3][4] | |

| BAY-876 | GLUT1 | 188 | SKOV3 cells | [6] |

| ~60 | OVCAR3 cells | [6] | ||

| WZB117 | GLUT1 | 500 | A549 cells (³H-2DG uptake) | [6][7] |

| ~10,000 | A549 and MCF-7 cells (cell growth) | [6] | ||

| Phloretin | GLUT1 | Varies (36-197 µM) | Breast and ovarian cancer cell lines | [6] |

| Glutor | GLUT1, GLUT2, GLUT3 | 4-6 | Pancreatic and brain cancer cells | [5] |

| 11 | Urinary cancer-derived cell lines (2DG uptake) | [8] | ||

| DRB18 | Pan-GLUT (Class I) | 900 - 9,000 | A549 and HER293 cells | [8] |

Table 1: Comparative IC50 Values of Various GLUT Inhibitors. This table summarizes the inhibitory potency of this compound and other notable GLUT inhibitors against their respective targets and in different cellular contexts.

Signaling Pathways Modulated by this compound

The action of this compound extends beyond simple glucose deprivation, influencing complex signaling networks that regulate cancer cell metabolism and progression. A key pathway identified involves the Ras-related glycolysis inhibitor and calcium channel regulator (RRAD) protein.

The RRAD/CAMKIV/CREB1 Signaling Axis

In oral squamous cell carcinoma (OSCC), a low expression of RRAD has been shown to promote an aggressive metabolic phenotype. The downregulation of RRAD leads to an increase in intracellular and nuclear calcium ion (Ca²⁺) concentrations. This elevation in Ca²⁺ activates the Calcium/Calmodulin-dependent protein Kinase IV (CAMKIV), which in turn phosphorylates and activates the cAMP Responsive Element Binding Protein 1 (CREB1). Activated CREB1 then acts as a transcription factor, binding to the promoter region of the SLC2A3 gene and upregulating the expression of GLUT3. This compound counteracts this pathway by directly inhibiting the function of the overexpressed GLUT3, thereby suppressing the enhanced glucose uptake and the malignant progression of OSCC cells.

The AMPK/CREB1 Signaling Axis

Under conditions of low glucose, another signaling pathway involving AMP-activated protein kinase (AMPK) is activated. Glucose scarcity leads to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK can then phosphorylate and activate CREB1, leading to the upregulation of GLUT3 expression. This represents a survival mechanism for cancer cells to enhance glucose uptake in a nutrient-deprived environment. This compound can effectively block the functional consequences of this adaptive response.

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Glucose Uptake Assays

1. Radioisotope-Labeled 2-Deoxy-D-Glucose (³H-2DG) Uptake Assay [7][9]

-

Principle: This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-glucose, which is transported into the cell by GLUTs and phosphorylated by hexokinase but not further metabolized, thus accumulating intracellularly.

-

Protocol:

-

Seed cancer cells in a 24-well plate and grow to 80-90% confluency.

-

Wash cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate cells with various concentrations of this compound or vehicle control in KRH buffer for 1 hour at 37°C.

-

Initiate glucose uptake by adding KRH buffer containing 1 µCi/mL [³H]-2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose to a final concentration of 100 µM.

-

Incubate for 10 minutes at 37°C.

-

Terminate uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the counts to the total protein content of each well, determined by a Bradford or BCA protein assay.

-

2. Fluorescent 2-NBDG Uptake Assay [7]

-

Principle: This assay utilizes a fluorescently tagged glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to visualize and quantify glucose uptake.

-

Protocol:

-

Culture cells on glass-bottom dishes or in 96-well black-walled plates.

-

Wash cells with glucose-free DMEM.

-

Pre-treat cells with this compound or vehicle for 1 hour.

-

Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

-

Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation/emission ~465/540 nm).

-

Cell Viability and Proliferation Assays

1. MTT Assay

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay

-

Principle: This assay detects active DNA synthesis by incorporating the nucleoside analog EdU into newly synthesized DNA, which is then detected by a fluorescent azide through a click chemistry reaction.

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Add EdU to the culture medium and incubate for 2-4 hours.

-

Fix and permeabilize the cells.

-

Perform the click reaction by adding a reaction cocktail containing a fluorescently labeled azide.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells.

-

Cell Migration and Invasion Assays

1. Wound-Healing (Scratch) Assay

-

Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

-

Protocol:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing this compound or vehicle.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

-

2. Transwell Invasion Assay

-

Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.

-

Protocol:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Resuspend cells in serum-free medium containing this compound and seed them into the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Workflow for Evaluating this compound

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting GLUT1 and GLUT3. Its mechanism of action is centered on the disruption of glucose uptake, leading to energy depletion and the suppression of malignant phenotypes. The interplay between this compound and key signaling pathways, such as the RRAD/CAMKIV/CREB1 and AMPK/CREB1 axes, highlights the intricate regulatory networks that govern cancer cell metabolism. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of GLUT inhibitors as a novel class of anticancer drugs. Further research into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the promise of this compound into clinical applications.

References

- 1. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel GLUT1 Inhibitors: A Technical Guide for Drug Development Professionals

Introduction

The aberrant metabolic landscape of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of ample oxygen—a phenomenon known as the "Warburg effect"—has positioned glucose transporters as critical targets in oncology drug discovery. Among these, Glucose Transporter 1 (GLUT1) is frequently overexpressed in a wide array of malignancies, facilitating the high-rate glucose uptake necessary to fuel rapid tumor growth and proliferation. Consequently, the discovery and development of potent and selective GLUT1 inhibitors have emerged as a promising therapeutic strategy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and evaluation of novel GLUT1 inhibitors, with a focus on key compounds, experimental methodologies, and the underlying signaling pathways.

Key GLUT1 Inhibitors: A Quantitative Overview

The quest for effective GLUT1 inhibitors has led to the identification of several classes of small molecules. The following table summarizes the in vitro efficacy of prominent GLUT1 inhibitors against various cancer cell lines, providing a comparative look at their potency.

| Compound | Cancer Cell Line | Assay Type | IC50 | Reference |

| WZB117 | A549 (Lung) | Glucose Uptake | ~10 µM | [1] |

| MCF-7 (Breast) | Cell Growth | ~10 µM | [1] | |

| Hela (Cervical) | Cell Growth | ~10 µM | [2] | |

| RKO (Colon) | Cell Growth | ~10 µM | [2] | |

| BAY-876 | SKOV-3 (Ovarian) | Cell Growth | 188 nM | [1] |

| OVCAR-3 (Ovarian) | Cell Growth | ~60 nM | [1] | |

| HCT116 (Colorectal) | Cell Proliferation | Not specified | [3] | |

| DLD1 (Colorectal) | Cell Proliferation | Not specified | [3] | |

| COLO205 (Colorectal) | Cell Proliferation | Not specified | [3] | |

| LoVo (Colorectal) | Cell Proliferation | Not specified | [3] | |

| Fasentin | PPC-1 (Prostate) | Glucose Uptake | Partial inhibition at 15-80 µM | [4] |

| DU145 (Prostate) | Glucose Uptake | Partial inhibition at 15-80 µM | [4] | |

| U937 (Leukemia) | Glucose Uptake | Partial inhibition at 15-80 µM | [4] | |

| Glutor | Pancreatic Cancer Cells | 2-DG Uptake | 4 nM | [5][6] |

| Brain Cancer Cells | 2-DG Uptake | 6 nM | [5][6] | |

| Urinary Cancer Cells | 2-DG Uptake | 11 nM | [2][5] |

Synthesis of Novel GLUT1 Inhibitors

The chemical synthesis of potent and selective GLUT1 inhibitors is a cornerstone of their development. Below are outlined synthetic approaches for key inhibitors.

Synthesis of WZB117

WZB117, a polyphenol-derived small molecule, can be synthesized as previously reported. A common synthetic route involves the esterification of a suitably substituted carboxylic acid with a phenolic component. For example, in the context of nanoparticle conjugation, WZB117 has been esterified onto the surface of OCMC-MET polymeric nanoparticles using dicyclohexylcarbodiimide (DCC) as a catalyst. The general steps are as follows:

-

Dissolve WZB117 and DCC in dichloromethane and stir for 8 hours at room temperature.

-

Add the resulting solution dropwise to a solution of the desired polymer (e.g., OCMC-MET) in sodium bicarbonate solution (pH 8.3).

-

The mixture is then refluxed for 14 hours.

-

The final product is precipitated via an ice bath.[7]

Synthesis of BAY-876

Synthesis of Fasentin

Fasentin, chemically known as N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide, can be synthesized through the acylation of 4-chloro-3-(trifluoromethyl)aniline with a β-keto ester, such as ethyl acetoacetate. The reaction typically proceeds by refluxing the aniline and the β-keto ester in a suitable solvent like xylene.

Experimental Protocols for GLUT1 Inhibitor Evaluation

The characterization of novel GLUT1 inhibitors requires a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action.

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), into cells.

Protocol for Flow Cytometry-Based 2-NBDG Uptake Assay:

-

Cell Preparation: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

-

Glucose Starvation: Remove the culture medium and replace it with glucose-free DMEM containing 10% FBS. Incubate for 1 hour at 37°C.

-

Inhibitor Treatment (Optional): Pre-treat cells with the GLUT1 inhibitor at the desired concentration for a specified time (e.g., 1 hour).

-

2-NBDG Incubation: Add 2-NBDG to the culture medium to a final concentration of 10 µM and incubate for 1 hour at 37°C.

-

Stopping the Reaction: Remove the incubation medium and wash the cells twice with ice-cold 1x PBS.

-

Cell Harvesting: Harvest the cells by trypsinization, followed by two washes with ice-cold 1x PBS.

-

Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of ice-cold 1x PBS. Add propidium iodide (PI) to a final concentration of 1 µg/mL to exclude dead cells. Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. The mean fluorescence intensity (MFI) is used to quantify 2-NBDG uptake.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol for MTT Assay:

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the GLUT1 inhibitor for the desired duration (e.g., 72 hours).

-

MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes on an orbital shaker at 37°C. Measure the absorbance at 492 nm using a microplate reader.[9]

In Vivo Xenograft Tumor Model

Animal models are crucial for evaluating the in vivo efficacy of GLUT1 inhibitors.

Protocol for Xenograft Study:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Administer the GLUT1 inhibitor (e.g., BAY-876 at 1.5-4.5 mg/kg) or vehicle control to the mice via the desired route (e.g., oral gavage) daily for a specified period (e.g., four weeks).[10]

-

Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as western blotting for GLUT1 expression.

Signaling Pathways and Mechanisms of Action

The efficacy of GLUT1 inhibitors is rooted in their ability to disrupt the intricate signaling networks that govern cancer cell metabolism and survival.

Upstream Regulation of GLUT1

Several key oncogenic pathways converge on the upregulation of GLUT1 expression. Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor stabilized under hypoxic conditions common in the tumor microenvironment, directly binds to the hypoxia-response element (HRE) in the SLC2A1 gene promoter, driving GLUT1 transcription.[11][12] Similarly, the proto-oncogene c-Myc can also upregulate GLUT1 expression, linking cell proliferation signals to metabolic reprogramming.[13][14] The PI3K/Akt signaling pathway is another critical regulator, promoting the translocation of GLUT1 to the plasma membrane.

Caption: Upstream regulation of GLUT1 expression and activity in cancer cells.

Downstream Effects of GLUT1 Inhibition

Inhibition of GLUT1 triggers a cascade of downstream events that ultimately lead to reduced cancer cell proliferation and survival. By blocking glucose uptake, GLUT1 inhibitors lead to a decrease in intracellular ATP levels. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][15][16] Activated AMPK, in turn, initiates several anti-proliferative responses, including the inhibition of mTOR signaling and the induction of cell cycle arrest, often at the G1 phase.[17][18] This cell cycle arrest is mediated by the downregulation of key cell cycle proteins such as cyclin E2 and phosphorylated retinoblastoma.[4]

References

- 1. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WZB117 Decorated Metformin-Carboxymethyl Chitosan Nanoparticles for Targeting Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 11. Expression of HIF-1α and Genes Involved in Glucose Metabolism Is Increased in Cervical Cancer and HPV-16-Positive Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prognostic impact of the combination of HIF‑1α and GLUT1 in patients with oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. apexbt.com [apexbt.com]

- 16. researchgate.net [researchgate.net]

- 17. AMPK Causes Cell Cycle Arrest in LKB1-Deficient Cells via Activation of CAMKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Natural Compounds as Potent Modulators of GLUT1: A Technical Guide for Drug Discovery

Introduction

The glucose transporter 1 (GLUT1), a key member of the solute carrier 2A family, is a ubiquitously expressed transmembrane protein responsible for the facilitative transport of glucose across the plasma membrane. In normal physiological conditions, GLUT1 plays a crucial role in basal glucose uptake in most cell types. However, its overexpression is a well-established hallmark of various pathological states, most notably in numerous cancer types where it fuels the heightened glycolytic metabolism of tumor cells, a phenomenon known as the Warburg effect.[1][2][3] This dependency of cancer cells on GLUT1 for survival and proliferation has positioned it as a promising therapeutic target for the development of novel anticancer agents.[3][4][5]

Natural products have historically been a rich source of bioactive compounds and have inspired the development of many clinically successful drugs.[6][7] In the context of GLUT1 inhibition, a diverse array of natural compounds, including flavonoids, polyphenols, terpenoids, and alkaloids, have been identified as potent inhibitors.[6][7][8][9] These compounds exhibit various mechanisms of action, including competitive, non-competitive, and mixed-type inhibition, by interacting with different domains of the GLUT1 transporter.[10][11][12]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of natural compounds that have been identified as GLUT1 inhibitors, with a focus on their quantitative inhibitory activities, the experimental protocols used for their characterization, and the underlying signaling pathways.

Quantitative Data on Natural GLUT1 Inhibitors

The inhibitory potency of natural compounds against GLUT1 is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values are influenced by the experimental system, including the cell line, the specific glucose analog used, and the assay conditions. The following tables summarize the quantitative data for various classes of natural GLUT1 inhibitors.

Table 1: Flavonoids as GLUT1 Inhibitors

| Compound | Source | Cell Line / System | Assay Type | IC50 / Ki | Reference |

| Quercetin | Onions, apples, berries | HEK293 cells | 2-Deoxy-D-glucose (2-DG) uptake | 2.0 µM | [7] |

| L929 mouse fibroblasts | 2-DG uptake | 8.5 µM | [7] | ||

| Human erythrocytes | Glucose efflux | 0.93 µM (pH 6.5) | [13] | ||

| Phloretin | Apples | Human erythrocytes | 3-O-methyl-D-glucose uptake | Competitive inhibitor | [7] |

| Human erythrocytes | Glucose efflux | 0.37 µM (pH 6.5) | [13] | ||

| Yeast-made GLUT1 | 49 µM | [14] | |||

| Human erythrocyte GLUT1 | 61 µM | [14] | |||

| Myricetin | Berries, walnuts | Human erythrocytes | Glucose efflux | 0.76 µM (pH 6.5) | [13] |

| Kaempferol | Tea, broccoli, grapes | Human erythrocytes | Glucose efflux | 1.33 µM (pH 6.5) | [13] |

| Genistein | Soybeans | Human erythrocytes | Glucose efflux | 3.92 µM (pH 6.5) | [13] |

| Apigenin | Chamomile, parsley | GLUT1-HEK293T cells | >50% inhibition | [4][5] | |

| Luteolin | Celery, peppers | GLUT1-HEK293T cells | >50% inhibition | [4][5] | |

| Sinensetin | Citrus peels | GLUT1-HEK293T cells | >50% inhibition | [4][5] | |

| Nobiletin | Citrus peels | GLUT1-HEK293T cells | >50% inhibition | [4][5] | |

| Naringenin | Grapefruits | Human erythrocytes | Glucose efflux | 8.88 µM (pH 6.5) | [13] |

Table 2: Polyphenols as GLUT1 Inhibitors

| Compound | Source | Cell Line / System | Assay Type | IC50 / Ki | Reference |

| Resveratrol | Grapes, peanuts | U937 and HL-60 cells | 2-DG uptake | Dose-dependent (20–120 µM) | [7] |

| Curcumin | Turmeric | A549 cells | Reduced GLUT1 expression | - | [7] |

| Silibinin (Silybin) | Milk thistle | - | Competitive inhibitor of GLUT4 | - | [7] |

Table 3: Terpenoids as GLUT1 Inhibitors

| Compound | Source | Cell Line / System | Assay Type | IC50 / Ki | Reference |

| Gossypol | Cottonseed | HL-60 and human erythrocytes | 2-DG uptake | Inhibitory potency observed | [7] |

| Ganoderic Acid A | Ganoderma lucidum | A549 and H1299 cells | Glucose uptake | Inhibitory activity comparable to known inhibitors | [9] |

Table 4: Alkaloids and Other Natural Compounds as GLUT1 Inhibitors

| Compound | Source | Cell Line / System | Assay Type | IC50 / Ki | Reference |

| Cytochalasin B | Fungi | Human erythrocytes | [14C]2-DG uptake | 0.52 µM | [15] |

| Vinblastine | Madagascar periwinkle | - | Glucose transport inhibition | - | [7] |

| Phlorizin | Apple tree bark | - | SGLT inhibitor, also inhibits GLUT2 | - | [8] |

Experimental Protocols

The identification and characterization of GLUT1 inhibitors rely on robust and reproducible experimental assays. The following sections provide detailed methodologies for key experiments.

Glucose Uptake Assay

This is the primary assay to directly measure the inhibitory effect of a compound on GLUT1-mediated glucose transport. Both radiolabeled and fluorescent glucose analogs are commonly used.

a) Radiolabeled Glucose Uptake Assay (using 2-Deoxy-D-[³H]glucose)

This method is a classic and sensitive approach to quantify glucose uptake.

Materials:

-

Cells expressing GLUT1 (e.g., cancer cell lines like A549, MCF-7, or engineered cell lines like GLUT1-overexpressing HEK293)

-

2-Deoxy-D-[³H]glucose ([³H]-2DG)

-

Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

-

Test compounds (natural product inhibitors)

-

Phloretin or Cytochalasin B (as positive controls)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Cell Culture: Seed cells in a multi-well plate (e.g., 24-well) and grow to 80-90% confluency.

-

Serum Starvation: Wash the cells once with KRH buffer and then incubate in serum-free KRH buffer for at least 2 hours to minimize the influence of growth factors on glucose uptake.[16]

-

Inhibitor Treatment: Aspirate the starvation buffer and add KRH buffer containing the desired concentrations of the test compound or control inhibitor. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

-

Glucose Uptake: Add [³H]-2DG (final concentration typically 0.1-1 µCi/mL) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C. This step should be timed precisely.[16]

-

Termination of Uptake: To stop the glucose uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.[16]

-

Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes with gentle rocking to ensure complete lysis.[16]

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample (determined by a separate protein assay like BCA). Calculate the percentage of inhibition relative to the untreated control.

b) Fluorescent Glucose Uptake Assay (using 2-NBDG)

This non-radioactive method allows for high-throughput screening and single-cell analysis using flow cytometry or fluorescence microscopy.[17]

Materials:

-

Cells expressing GLUT1

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Glucose-free culture medium

-

Test compounds

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Cell Culture and Starvation: Follow steps 1 and 2 from the radiolabeled assay, using glucose-free medium for starvation.

-

Inhibitor Treatment: Treat cells with test compounds in glucose-free medium for the desired time.

-

2-NBDG Incubation: Add 2-NBDG (final concentration typically 50-100 µM) to each well and incubate for 15-30 minutes at 37°C.[17]

-

Termination and Washing: Remove the 2-NBDG containing medium and wash the cells with ice-cold PBS to remove extracellular fluorescence.

-

Measurement:

-

Plate Reader: Measure the fluorescence intensity (Excitation/Emission ~485/535 nm).

-

Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend in PBS, and analyze the fluorescence at the single-cell level.[17]

-

-

Data Analysis: Calculate the percentage of inhibition based on the fluorescence intensity relative to the untreated control.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the downstream effect of GLUT1 inhibition on cell proliferation and survival.[2][17]

Materials:

-

Cells of interest

-

Complete culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value for cell growth inhibition can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in GLUT1 regulation and inhibitor screening can aid in understanding and experimental design.

GLUT1 Signaling Pathway

The expression and activity of GLUT1 are regulated by various signaling pathways, often activated in cancer cells. The PI3K/Akt/mTOR pathway and the hypoxia-inducible factor 1 (HIF-1) are key regulators.

References

- 1. Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of flavonoids on glucose transporter 1 (GLUT1): From library screening to biological evaluation to structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Plant-derived glucose transport inhibitors with potential antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual inhibitory potential of ganoderic acid A on GLUT1/3: computational and in vitro insights into targeting glucose metabolism in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Red wine and green tea flavonoids are cis-allosteric activators and competitive inhibitors of glucose transporter 1 (GLUT1)-mediated sugar uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quercetin inhibits glucose transport by binding to an exofacial site on GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inhibitory effects of flavonoids and antiestrogens on the Glut1 glucose transporter in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

- 17. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Cancer Metabolism: A Technical Guide to GLUT1 Inhibition and the Warburg Effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a profound reprogramming of energy production pathways, most notably the Warburg effect—a state of enhanced aerobic glycolysis. This metabolic shift is critically dependent on the increased uptake of glucose, a process largely mediated by the glucose transporter 1 (GLUT1). The overexpression of GLUT1 is a hallmark of numerous malignancies and is associated with tumor progression and poor prognosis. Consequently, GLUT1 has emerged as a compelling therapeutic target. This technical guide provides an in-depth exploration of the intricate relationship between GLUT1 and the Warburg effect, the signaling pathways that govern GLUT1 expression, and the current landscape of GLUT1 inhibitors. We present quantitative data on inhibitor efficacy, detailed experimental protocols for assessing metabolic and cellular responses, and visual diagrams of key pathways and workflows to equip researchers with the foundational knowledge required for advancing the development of novel anti-cancer strategies targeting glucose metabolism.

Introduction: The Warburg Effect and the Central Role of GLUT1

In the 1920s, Otto Warburg first observed that cancer cells exhibit a unique metabolic phenotype: they preferentially metabolize glucose through glycolysis to produce lactate, even in the presence of ample oxygen.[1][2] This phenomenon, termed the "Warburg effect" or aerobic glycolysis, contrasts sharply with normal differentiated cells, which primarily utilize mitochondrial oxidative phosphorylation for ATP production.[2] While seemingly less efficient in terms of ATP yield per mole of glucose, this metabolic reprogramming provides cancer cells with a rapid means of generating ATP and, crucially, supplies the necessary biosynthetic precursors (e.g., nucleotides, lipids, and amino acids) to support rapid cell proliferation.[2]

A rate-limiting step for this heightened glycolytic flux is the transport of glucose across the plasma membrane.[2] This is primarily facilitated by a family of glucose transporter (GLUT) proteins. GLUT1, in particular, is responsible for basal glucose uptake in most cell types and is frequently overexpressed in a wide variety of cancers.[1][3][4] This overexpression is a critical adaptation that fuels the Warburg effect, making GLUT1 a highly attractive and specific target for therapeutic intervention.[3][5][6] By inhibiting GLUT1, it is possible to effectively "starve" cancer cells of their primary energy source, leading to cell-cycle arrest, senescence, and cell death, while potentially sparing normal tissues that rely less on this transporter.[5][7][8]

Signaling Pathways Governing GLUT1 Expression

The upregulation of GLUT1 in cancer is not a stochastic event but is driven by the activation of specific oncogenic signaling pathways and adaptation to the tumor microenvironment. Two of the most critical regulatory networks are the PI3K/Akt pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) response.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[9][10] Activated Akt promotes glucose metabolism through several mechanisms. It can increase the transcription of genes encoding glycolytic enzymes and, importantly, enhances the translocation of GLUT1 from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake capacity.[10][11] Furthermore, Akt can phosphorylate and inhibit Thioredoxin-interacting protein (TXNIP), a molecule that mediates GLUT1 endocytosis; this inhibition stabilizes GLUT1 at the cell surface.[10][12] The constitutive activation of this pathway ensures a sustained supply of glucose to fuel malignant growth.[9][13]

The HIF-1α Hypoxia Response

As tumors grow, they often outstrip their blood supply, leading to regions of low oxygen, or hypoxia. A key cellular response to hypoxia is the stabilization of the transcription factor HIF-1α.[14] Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of numerous genes that promote adaptation to the low-oxygen environment.[14][15] GLUT1 is a primary target gene of HIF-1α.[14][15][16][17] The HIF-1α-driven upregulation of GLUT1 allows cancer cells in hypoxic niches to maximize glucose uptake, a crucial survival mechanism when oxygen-dependent oxidative phosphorylation is limited.[14][18]

GLUT1 Inhibitors: Mechanisms and Efficacy

The critical dependence of cancer cells on GLUT1 has spurred the development of small molecule inhibitors that block its function. These inhibitors generally work by binding to the transporter, either competitively or non-competitively, to obstruct the passage of glucose into the cell.[5][19]

Key GLUT1 Inhibitors

Several classes of GLUT1 inhibitors have been identified, with notable examples including:

-

BAY-876: A potent and highly selective GLUT1 inhibitor.[20][21][22] It demonstrates significant anti-proliferative activity in various cancer cell lines, particularly under hypoxic conditions.[20][23]

-

WZB117: A first-generation GLUT1 inhibitor that has been shown to reduce glucose uptake, downregulate glycolysis, and inhibit cancer cell growth both in vitro and in vivo.[7][24][25][26] It induces cell-cycle arrest and senescence in cancer cells.[7][24]

-

STF-31: Identified through a synthetic lethal screen, this compound shows selective cytotoxicity in renal cell carcinoma (RCC) cells that have lost the VHL tumor suppressor gene, a condition that leads to HIF-1α stabilization and GLUT1 dependence.[6][8]

-

Other Inhibitors: Natural compounds like Phloretin and Resveratrol , as well as synthetic molecules like Fasentin and Cytochalasin B , also exhibit GLUT1 inhibitory activity, though often with less specificity than newer agents.[4][19][23]

Quantitative Data on GLUT1 Inhibitor Efficacy

The following tables summarize the reported in vitro efficacy of key GLUT1 inhibitors across various cancer cell lines.

Table 1: IC50 Values of GLUT1 Inhibitors for Transporter Inhibition

| Inhibitor | Assay System | IC50 | Reference |

|---|---|---|---|

| BAY-876 | GLUT1 transporter assay | 2 nM | [20][21][22] |

| BAY-876 | Glucose uptake (Hela-MaTu cells) | 3.2 nM | [21] |

| WZB117 | Glucose transport (various cancer cells) | ~0.6 µM |[27] |

Table 2: Anti-proliferative Activity of GLUT1 Inhibitors (Cell Viability)

| Inhibitor | Cell Line | Cancer Type | IC50 / Effect | Reference |

|---|---|---|---|---|

| BAY-876 | SKOV-3, OVCAR-3 | Ovarian Cancer | Dose-dependent decrease in cell number (25-75 nM) | [20] |

| BAY-876 | COLO205 | Colorectal Cancer | ~4 nM | [28] |

| WZB117 | Various cancer cell lines | Multiple | ~10 µM | [25] |

| WZB117 | A549 | Lung Cancer | >70% tumor reduction in vivo (10 mg/kg) |[7][24] |

Experimental Protocols for Studying GLUT1 Inhibition

Evaluating the efficacy of GLUT1 inhibitors requires a suite of robust assays to measure changes in glucose metabolism and cellular viability. Detailed methodologies for key experiments are provided below.

Glucose Uptake Assay using 2-NBDG

This assay utilizes 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog that is taken up by cells via glucose transporters but is not fully metabolized, leading to intracellular accumulation. The fluorescence intensity is proportional to the glucose uptake rate.

Methodology:

-

Cell Seeding: Seed cells (e.g., 1-5 x 10⁴ cells/well) in a 96-well plate (black wall, clear bottom for fluorescence) and allow them to adhere overnight.[29]

-

Starvation: The next day, gently aspirate the culture medium. Wash the cells once with warm PBS, then replace the medium with glucose-free culture medium. Incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.[30][31]

-

Inhibitor Treatment: Add the GLUT1 inhibitor at various concentrations to the appropriate wells. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 1-4 hours).

-

2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.[29] Incubate for 30-60 minutes at 37°C, protected from light.[30][32] The optimal time may vary by cell line.

-

Stopping the Reaction: To stop glucose uptake, quickly aspirate the 2-NBDG solution and wash the cells 2-3 times with ice-cold PBS.[30]

-

Fluorescence Measurement:

-

Plate Reader: Add a suitable lysis buffer and measure the fluorescence of the lysate (Excitation ~485 nm, Emission ~535 nm).

-

Flow Cytometry: Detach cells using a non-enzymatic solution (e.g., EDTA), resuspend in cold PBS, and analyze on a flow cytometer using the FITC channel.[33]

-

Lactate Production Assay

This assay quantifies the amount of lactate secreted into the cell culture medium, which is a direct product of the Warburg effect.

Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well or 12-well plate.[34] Once adhered, treat the cells with the GLUT1 inhibitor or vehicle for a defined period (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture medium from each well. It is important to also count the cells in each well (e.g., using a hemocytometer or automated cell counter) to normalize the lactate production to the cell number.[34]

-

Sample Preparation: If the medium contains lactate dehydrogenase (LDH), which can interfere with the assay, samples should be deproteinized, for example, by using a 10 kDa molecular weight cut-off (MWCO) spin filter.[35]

-

Lactate Measurement: Use a commercial L-lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorescent product.[35][36]

-

Procedure:

-

Prepare a standard curve using the provided lactate standard.

-

Add samples of the collected medium and standards to a 96-well plate.

-

Add the reaction mixture provided in the kit to each well.

-

Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.[35]

-

-

Data Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the result to the cell count for each corresponding well.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[37] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[37]

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate.[38] After 24 hours, treat with a range of concentrations of the GLUT1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours).[38]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 1.5-4 hours at 37°C.[38][39]

-

Formazan Solubilization: After incubation, carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[38][40]

-

Absorbance Measurement: Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[38] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[39] A reference wavelength of ~630 nm can be used to subtract background absorbance.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Outlook

The metabolic reprogramming of cancer cells, epitomized by the Warburg effect, presents a unique vulnerability that can be exploited for therapeutic gain. GLUT1 stands at the gateway of this altered metabolism, and its inhibition is a promising strategy to selectively target cancer cells.[5][8] The development of potent and selective GLUT1 inhibitors like BAY-876 has provided powerful tools for research and holds significant clinical potential.

Future research should focus on several key areas: overcoming potential resistance mechanisms, such as the upregulation of other nutrient transporters; exploring synergistic combinations of GLUT1 inhibitors with other targeted therapies or conventional chemotherapy;[13] and developing robust biomarkers to identify patient populations most likely to respond to GLUT1-targeted treatments. The continued elucidation of the complex metabolic networks in cancer will undoubtedly pave the way for more effective and personalized anti-cancer therapies.

References

- 1. Inhibition of glucose-transporter 1 (GLUT-1) expression reversed Warburg effect in gastric cancer cell MKN45 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Warburg Effect in Cancer: Where Do We Stand? [mdpi.com]

- 3. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Targeting GLUT1 and the Warburg ef ... | Article | H1 Connect [archive.connect.h1.co]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. The Role of Hypoxia-Inducible Factor-1α, Glucose Transporter-1, (GLUT-1) and Carbon Anhydrase IX in Endometrial Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of glucose transporter 1 expression through hypoxia-inducible factor 1alpha under hypoxic conditions in trophoblast-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcriptional regulation of gene ... | Article | H1 Connect [archive.connect.h1.co]

- 17. Differential regulation of GLUT1 and GLUT8 expression by hypoxia in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of glut1 mRNA by hypoxia-inducible factor-1. Interaction between H-ras and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scbt.com [scbt.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. selleckchem.com [selleckchem.com]

- 22. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 23. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

- 26. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. apexbt.com [apexbt.com]

- 28. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 31. scholarworks.uark.edu [scholarworks.uark.edu]

- 32. assaygenie.com [assaygenie.com]

- 33. docs.aatbio.com [docs.aatbio.com]

- 34. Lactate production assay [bio-protocol.org]

- 35. sigmaaldrich.com [sigmaaldrich.com]

- 36. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 37. broadpharm.com [broadpharm.com]

- 38. MTT (Assay protocol [protocols.io]

- 39. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes: High-Throughput Screening Assay for GLUT1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glucose transporter 1 (GLUT1) is a key membrane protein responsible for facilitating the transport of glucose across the cell membrane. In many cancer types, GLUT1 is overexpressed to meet the high energetic demands of rapidly proliferating tumor cells, a phenomenon associated with the Warburg effect.[1][2] This dependency on glucose makes GLUT1 a compelling therapeutic target for anticancer drug development.[1][3][4]

These application notes provide a detailed protocol for a cell-based, high-throughput screening assay to identify and characterize inhibitors of GLUT1. The primary method described utilizes 2-NBDG, a fluorescent glucose analog, which is taken up by cells via glucose transporters.[5] Once inside the cell, 2-NBDG is phosphorylated and accumulates, providing a fluorescent signal proportional to glucose uptake.[6][7] Potential inhibitors will reduce the uptake of 2-NBDG, leading to a decrease in fluorescence. This non-radioactive assay is robust, scalable, and suitable for screening large compound libraries.[7][8]

Signaling and Transport Pathway

The assay is based on the competitive or non-competitive inhibition of glucose transport through the GLUT1 transporter embedded in the cell membrane.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel inhibitors of GLUT1 by virtual screening and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biocompare.com [biocompare.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]

- 8. Comparison of Glucose Uptake Assay Methods [promega.com]

Application Notes and Protocols for In Vitro Cell Viability Assays of GLUT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for assessing the in vitro efficacy of GLUT1 inhibitors by measuring cell viability. The protocols are intended for use by researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the basal uptake of glucose in most cell types.[1][2][3] In many cancer types, GLUT1 is overexpressed to meet the high energy demands of rapidly proliferating tumor cells, a phenomenon known as the Warburg effect.[4][5][6] This dependency on glucose makes GLUT1 an attractive therapeutic target for cancer treatment.[1][4] GLUT1 inhibitors function by blocking glucose transport, thereby starving cancer cells of their primary energy source, which can lead to cell cycle arrest, senescence, and ultimately, cell death.[4][7]

Various in vitro assays are employed to determine the cytotoxic and cytostatic effects of GLUT1 inhibitors. These assays primarily measure metabolic activity or plasma membrane integrity to quantify the number of viable cells after treatment with a test compound. Commonly used methods include the MTT, MTS, and Resazurin assays, which are colorimetric or fluorometric and rely on the enzymatic reduction of a substrate by metabolically active cells.[8][9]

Key Signaling Pathways

Inhibition of GLUT1 disrupts downstream metabolic and signaling pathways crucial for cancer cell survival and proliferation. The PI3K/Akt signaling pathway, a master regulator of cell growth, is known to enhance GLUT1 activity.[1] Furthermore, GLUT1 has been shown to influence the EGFR/MAPK and integrin β1/Src/FAK signaling pathways, which are involved in cell proliferation, migration, and invasion.[3][10]

Diagram of the GLUT1 signaling pathway and points of inhibition.

Experimental Workflow for Cell Viability Assay

The general workflow for assessing the effect of GLUT1 inhibitors on cell viability involves several key steps, from cell culture to data analysis. This process is amenable to high-throughput screening in 96-well or 384-well plates.[11]

A generalized workflow for an in vitro cell viability assay.

Experimental Protocols

Below are detailed protocols for commonly used cell viability assays to evaluate GLUT1 inhibitors.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[9]

Materials:

-

Complete cell culture medium

-

GLUT1 inhibitor stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

Solubilization buffer (e.g., 15% SDS in 0.015 M HCl or DMSO)[14]

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570-590 nm[9]

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the GLUT1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][13]

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[9][13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Resazurin (AlamarBlue) Assay

The Resazurin assay is a fluorescent/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[8][15][16] This assay is generally more sensitive and less toxic than the MTT assay.[15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

GLUT1 inhibitor stock solution

-

Black, clear-bottom 96-well plates

-

Multichannel pipette

-

Fluorescence microplate reader (Ex/Em: 530-570 nm/580-620 nm)[8][11]

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of the GLUT1 inhibitor as described in the MTT protocol.

-

Incubation: Incubate for the desired duration (e.g., 24-72 hours).

-

Resazurin Addition: Add 10 µL of Resazurin solution to each well.[11][16]

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.[11][16] Incubation time may vary depending on the metabolic rate of the cell line.[16]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.[8][11][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Quantitative data from cell viability assays should be summarized in a clear and structured format. The following table provides an example of how to present IC50 values for different GLUT1 inhibitors across various cancer cell lines.

| GLUT1 Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM)[12] |

| Inhibitor A | A549 (Lung) | MTT | 72 | 8.5 |

| Inhibitor A | MCF-7 (Breast) | MTT | 72 | 12.3 |

| Inhibitor A | HCT116 (Colon) | Resazurin | 48 | 5.2 |

| Inhibitor B | A549 (Lung) | MTT | 72 | 15.1 |

| Inhibitor B | MCF-7 (Breast) | MTT | 72 | 20.8 |

| Inhibitor B | HCT116 (Colon) | Resazurin | 48 | 11.7 |

| WZB117 (Control) | A549 (Lung) | MTT | 72 | ~10[7][12] |

| WZB117 (Control) | MCF-7 (Breast) | MTT | 72 | ~10[12] |

| BAY-876 (Control) | COLO205 (Colon) | MTS | 24 | ~0.004[17] |

Apoptosis Assay

Inhibition of GLUT1 can induce programmed cell death (apoptosis).[4][18] An apoptosis assay can be performed to confirm this mechanism of action.

Brief Protocol (Annexin V/PI Staining):

-

Seed and treat cells with the GLUT1 inhibitor as in the viability assays.

-

Harvest cells, including any floating cells in the medium.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Conclusion

The provided protocols and application notes offer a comprehensive guide for evaluating the in vitro efficacy of GLUT1 inhibitors. The choice of assay may depend on the specific cell line, compound properties, and available equipment. It is recommended to use multiple assays to confirm the effects on cell viability and elucidate the mechanism of cell death.

References

- 1. Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy [mdpi.com]

- 2. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glut1 promotes cell proliferation, migration and invasion by regulating epidermal growth factor receptor and integrin signaling in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The prognostic value of GLUT1 in cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Resazurin Cell Viability Kit | Cell Signaling Technology [cellsignal.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Glucose Transporter 1 Promotes the Malignant Phenotype of Non-Small Cell Lung Cancer through Integrin β1/Src/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tribioscience.com [tribioscience.com]

- 12. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. canvaxbiotech.com [canvaxbiotech.com]

- 16. labbox.es [labbox.es]

- 17. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Glucose Uptake Inhibition in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound alteration in their metabolism to sustain their rapid proliferation and survival. One of the key metabolic hallmarks of cancer is the increased uptake and utilization of glucose, a phenomenon known as the "Warburg effect".[1][2] This metabolic shift, characterized by elevated aerobic glycolysis even in the presence of oxygen, makes the glucose transport machinery a compelling target for anticancer drug development.[2][3] The inhibition of glucose uptake can selectively starve cancer cells of their primary energy source, leading to cell growth arrest and death.[4]

This document provides detailed application notes and protocols for measuring the inhibition of glucose uptake in cancer cells, catering to the needs of researchers, scientists, and professionals involved in drug discovery and development.

Key Signaling Pathway: PI3K/Akt and Glucose Uptake

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of glucose metabolism in cancer cells.[5][6] Its activation promotes the translocation of glucose transporters (GLUTs), particularly GLUT1, to the plasma membrane, thereby increasing glucose uptake.[5][7] Furthermore, this pathway can upregulate the expression of glycolytic enzymes.[5] Understanding this pathway is crucial for contextualizing the mechanisms of potential glucose uptake inhibitors.

Figure 1: PI3K/Akt Signaling Pathway for Glucose Uptake.

Experimental Methods for Measuring Glucose Uptake Inhibition

Several methods are available to measure glucose uptake in cancer cells, each with its own advantages and limitations. The choice of assay depends on the specific research question, required throughput, and available equipment.

Comparison of Glucose Uptake Assays

| Assay Method | Principle | Advantages | Disadvantages | Detection Method |

| Radioactive 2-Deoxyglucose (2-DG) Assay | Cells take up radiolabeled 2-DG (e.g., ³H-2-DG), which is phosphorylated to 2-DG-6-phosphate and trapped intracellularly.[8] | Gold standard, high sensitivity.[9] | Requires handling and disposal of radioactive materials, low throughput.[10][11] | Scintillation Counting |

| Fluorescent 2-NBDG Assay | Cells take up the fluorescent glucose analog 2-NBDG, and intracellular fluorescence is measured.[12][13] | Non-radioactive, suitable for high-throughput screening and single-cell analysis (flow cytometry, microscopy).[14] | 2-NBDG is larger than glucose and may not be transported identically, potentially lower sensitivity than radioactive methods.[9][15] | Fluorescence Microscopy, Flow Cytometry, Plate Reader |

| Colorimetric/Bioluminescent 2-DG Assay | Cells take up 2-DG, and the accumulated 2-DG-6-phosphate is measured through a series of enzymatic reactions leading to a colorimetric or luminescent signal.[16] | Non-radioactive, high sensitivity (especially luminescent assays), amenable to high-throughput screening.[9][16] | Indirect measurement, potential for interference from cellular components. | Spectrophotometer (Colorimetric), Luminometer (Bioluminescent) |

Experimental Workflow: Glucose Uptake Inhibition Assay

The general workflow for assessing the inhibitory effect of a compound on glucose uptake is outlined below.

Figure 2: General Workflow for a Glucose Uptake Inhibition Assay.

Detailed Experimental Protocols

Protocol 1: Fluorescent 2-NBDG Glucose Uptake Assay

This protocol is adapted for analysis by flow cytometry, which allows for single-cell resolution of glucose uptake.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM or PBS

-

Test inhibitor compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Phloretin or other known glucose uptake inhibitor (positive control)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.[17]

-

Glucose Starvation: On the day of the experiment, gently wash the cells twice with warm, glucose-free DMEM or PBS. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C.[17]

-

Inhibitor Treatment: Prepare dilutions of your test inhibitor and positive control (e.g., Phloretin) in glucose-free medium. Remove the starvation medium and add the inhibitor-containing medium to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

-

2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.[18]

-

Stopping the Reaction: To stop the uptake, remove the 2-NBDG containing medium and immediately wash the cells twice with ice-cold PBS.[17]

-

Cell Harvesting: Detach the cells using trypsin-EDTA, then neutralize with complete medium. Transfer the cell suspension to FACS tubes.

-

Staining and Analysis: Centrifuge the cells and resuspend the pellet in ice-cold FACS buffer. Add a viability dye like PI to exclude dead cells from the analysis.[17] Analyze the samples on a flow cytometer, measuring the fluorescence of 2-NBDG in the appropriate channel (e.g., FITC channel).[18]

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the live cell population for each condition. Normalize the MFI of the inhibitor-treated samples to the vehicle control to determine the percentage of glucose uptake inhibition.

Protocol 2: Radioactive ³H-2-Deoxyglucose (³H-2-DG) Uptake Assay

This protocol describes the classic method for measuring glucose uptake.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

³H-2-Deoxyglucose

-

Test inhibitor compound

-

Cytochalasin B (positive control)

-

0.1 M NaOH

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to near confluency.

-

Glucose Starvation: Wash the cells twice with KRH buffer and then incubate in KRH buffer for 1-2 hours at 37°C.

-

Inhibitor Treatment: Add the test inhibitor or positive control (e.g., Cytochalasin B) to the wells and incubate for 30 minutes at 37°C. Include a vehicle control.

-

³H-2-DG Uptake: Initiate glucose uptake by adding ³H-2-DG (final concentration ~0.5 µCi/mL) to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Stopping the Reaction: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the counts per minute (CPM) for each sample. Normalize the CPM of the inhibitor-treated samples to the vehicle control to calculate the percentage of inhibition.

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison of the effects of different inhibitors at various concentrations. An example is provided below.

| Inhibitor | Concentration (µM) | Mean Glucose Uptake (% of Control) ± SD | Inhibition (%) |

| Vehicle Control | - | 100 ± 5.2 | 0 |

| Inhibitor X | 1 | 85 ± 4.1 | 15 |

| Inhibitor X | 10 | 42 ± 3.5 | 58 |

| Inhibitor X | 50 | 15 ± 2.8 | 85 |

| Positive Control | 20 | 10 ± 1.9 | 90 |

Conclusion

Measuring the inhibition of glucose uptake is a fundamental step in the development of novel anticancer therapies targeting cancer metabolism. The choice of assay should be carefully considered based on the specific experimental needs. The detailed protocols and workflow provided in this document offer a comprehensive guide for researchers to accurately assess the efficacy of potential glucose uptake inhibitors in cancer cells.

References

- 1. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Warburg effect and glucose-derived cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Clarity on the Warburg Effect | Frederick National Laboratory [frederick.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revvity.com [revvity.com]

- 9. Comparison of Glucose Uptake Assay Methods [promega.jp]

- 10. dojindo.com [dojindo.com]

- 11. 2DG Uptake Assay Kit [dekitory.tistory.com]

- 12. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [en.bio-protocol.org]

- 14. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [fi.promega.com]

- 17. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 18. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]

Application Notes and Protocols for Measuring GLUT1 Inhibition Using 2-NBDG

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is a widely utilized tool for measuring glucose uptake in living cells.[1] Its fluorescence allows for real-time monitoring of glucose transport using common laboratory equipment such as flow cytometers, fluorescence microscopes, and plate readers.[2] 2-NBDG serves as a non-radioactive alternative to traditional methods that use radiolabeled glucose analogs.[3]

The underlying principle of the assay is that 2-NBDG mimics glucose and is taken up by cells primarily through glucose transporters (GLUTs).[4] Once inside the cell, 2-NBDG is phosphorylated by hexokinase, which traps the molecule intracellularly.[4] The resulting accumulation of fluorescence is proportional to the rate of glucose uptake.[5] This method is frequently employed in high-throughput screening to assess the effects of compounds on glucose metabolism, making it valuable for drug development in areas like diabetes and oncology.[4][5]

One of the key applications is the screening and characterization of inhibitors targeting GLUT1, a transporter often overexpressed in cancer cells. By treating cells with a potential inhibitor prior to adding 2-NBDG, a reduction in fluorescence intensity compared to untreated controls can indicate inhibition of glucose uptake.

Critical Considerations and Caveats:

While the 2-NBDG assay is a convenient tool, researchers must be aware of significant findings that challenge its specificity as a direct measure of GLUT1-mediated transport. Multiple studies have demonstrated that 2-NBDG uptake can occur independently of known glucose transporters, including GLUT1.[3][6] Experiments using pharmacological inhibition of GLUT1 (e.g., with cytochalasin B, WZB-117, BAY-876) or genetic ablation of the Slc2a1 gene (which encodes GLUT1) have shown that while these interventions significantly reduce the uptake of radiolabeled 2-deoxyglucose, they have a minimal impact on 2-NBDG uptake in some cell lines.[3][7][8]